Benzenesulfonic acid;2,6-dimethylphenol
Description
Contextual Overview of Aromatic Sulfonic Acids in Organic Synthesis
Aromatic sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. numberanalytics.comnumberanalytics.com Their importance in organic synthesis is extensive and multifaceted. The sulfonic acid group is strongly acidic and electron-withdrawing, which significantly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.compatsnap.com
One of their primary roles is as intermediates in the synthesis of a wide array of chemical products. numberanalytics.com They are precursors for various dyes, detergents, and pharmaceuticals, such as sulfonamide antibiotics. numberanalytics.comwikipedia.org The introduction of a sulfonic acid group, a process known as sulfonation, can also enhance the water solubility of complex molecules, which is particularly useful in the production of water-soluble dyes and catalysts. britannica.com
Furthermore, aromatic sulfonic acids are widely used as strong acid catalysts in organic reactions like alkylation and polymerization. patsnap.combritannica.com Their high acidity, often greater than that of carboxylic acids, makes them effective in this capacity. patsnap.com The sulfonation reaction is also reversible, a property that is exploited in the use of the sulfonyl group as a temporary protecting group in multi-step syntheses. wikipedia.org This allows chemists to direct other substituents to specific positions on an aromatic ring before removing the sulfonic acid group under dilute acidic conditions. wikipedia.org
| Application of Aromatic Sulfonic Acids | Description | Key Feature |
| Chemical Intermediates | Precursors in the manufacturing of dyes, detergents, and pharmaceuticals. numberanalytics.comnumberanalytics.com | Versatile building blocks for complex molecules. |
| Catalysts | Strong acid catalysts for reactions such as alkylation and polymerization. patsnap.combritannica.com | High acidity and effectiveness in promoting reactions. |
| Solubilizing Agents | Increase the water solubility of organic compounds. britannica.com | The hydrophilic nature of the sulfonic acid group. |
| Protecting Groups | Temporarily block a position on an aromatic ring to direct other reactions. wikipedia.org | Reversibility of the sulfonation reaction. |
Significance of Substituted Phenols, Specifically 2,6-Dimethylphenol (B121312), in Modern Chemistry
Substituted phenols are a cornerstone of modern chemistry, and 2,6-dimethylphenol (also known as 2,6-xylenol) is a particularly important example. solubilityofthings.comhmdb.ca Its structure, featuring methyl groups at the 2 and 6 positions of the phenol (B47542) ring, influences its reactivity and physical properties. solubilityofthings.com
The most prominent industrial application of 2,6-dimethylphenol is as a monomer for the production of poly(phenylene oxide) (PPO), a high-performance thermoplastic polymer. researchgate.net PPO is valued for its high resistance to temperature, acids, and bases, as well as its excellent dielectric properties, making it useful in electrical engineering, the automotive industry, and for medical devices. researchgate.net
Beyond polymerization, 2,6-dimethylphenol serves as a crucial intermediate in the synthesis of other valuable chemicals. solubilityofthings.comnih.gov It is used to create antioxidants, which are vital in the manufacturing of plastics and resins. solubilityofthings.comresearchgate.net It is also a precursor in the production of certain pharmaceuticals, like the antiarrhythmic drug mexiletine, and some pesticides. nih.gov Research has also highlighted its antimicrobial properties, suggesting potential applications in biocides and preservatives. solubilityofthings.com
Interdisciplinary Research Landscape Involving Benzenesulfonic Acid Derivatives and 2,6-Dimethylphenol
The intersection of research involving benzenesulfonic acid and 2,6-dimethylphenol spans several chemical disciplines, from polymer science to catalysis and supramolecular chemistry. Although direct studies of a simple salt between the two are not widespread, the functional characteristics of each compound suggest numerous areas for interdisciplinary investigation.
For instance, the synthesis of PPO from 2,6-dimethylphenol is an oxidative polymerization process that requires a catalytic system. researchgate.net The use of strong acid catalysts, such as benzenesulfonic acid or its derivatives, could be explored to optimize this reaction or develop novel polymerization pathways. patsnap.comresearchgate.net
Furthermore, the creation of functional materials by combining the properties of both entities is a promising research avenue. Sulfonated PPO, created by introducing sulfonic acid groups onto the polymer backbone derived from 2,6-dimethylphenol, can be used as an ion-exchange resin or as a membrane in fuel cells. britannica.comresearchgate.net The study of interactions between molecules, a focus of supramolecular chemistry, is also relevant. researchgate.net The strong hydrogen-bonding capabilities of both the sulfonic acid and the phenolic hydroxyl group could be harnessed to design specific molecular assemblies or co-crystals with unique properties. researchgate.net
Rationale for Comprehensive Academic Investigation into Related Chemical Entities
A comprehensive academic investigation into the relationship between benzenesulfonic acid and 2,6-dimethylphenol is justified by the potential for scientific and industrial innovation. Understanding their interaction is crucial for developing new materials and more efficient chemical processes.
The primary rationale is the potential for creating novel catalysts and polymers. By studying how the strong acidity of benzenesulfonic acid influences reactions involving 2,6-dimethylphenol, researchers could devise more selective and efficient syntheses of PPO or other fine chemicals. patsnap.comresearchgate.net This includes mechanistic investigations into reactions like the selective oxidative C-C dimerization of 2,6-dimethylphenol, where acidic or basic conditions can play a critical role. rsc.org
Moreover, combining these two chemical moieties could lead to new functional materials. A compound or polymer incorporating both a sulfonic acid group and a substituted phenol could exhibit a unique combination of properties, such as thermal stability from the phenol component and ion-conductivity from the acid component. Such materials could have applications in advanced electronics, separation technologies, or as specialty chemical additives. The study of the non-covalent interactions, particularly hydrogen bonds, between these two molecules provides fundamental insights into molecular recognition and crystal engineering. researchgate.net
| Compound | Molar Mass ( g/mol ) | Physical State (at room temp.) | Key Property |
| Benzenesulfonic Acid | 158.18 | Solid | Strong acid (pKa ≈ -2.8) acs.org |
| 2,6-Dimethylphenol | 122.16 | Solid solubilityofthings.com | Monomer for PPO polymer researchgate.net |
Scope and Organizational Framework of the Research Outline
This article is structured to provide a foundational understanding of the chemical significance of benzenesulfonic acid and 2,6-dimethylphenol. It begins by establishing the individual importance of aromatic sulfonic acids and substituted phenols in the broad context of organic and industrial chemistry. It then explores the interdisciplinary potential arising from their combined study and articulates the scientific rationale for such investigations. The framework is designed to logically build a case for the academic and practical value of exploring the chemistry of these related entities.
Structure
2D Structure
Properties
CAS No. |
142841-89-2 |
|---|---|
Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
benzenesulfonic acid;2,6-dimethylphenol |
InChI |
InChI=1S/C8H10O.C6H6O3S/c1-6-4-3-5-7(2)8(6)9;7-10(8,9)6-4-2-1-3-5-6/h3-5,9H,1-2H3;1-5H,(H,7,8,9) |
InChI Key |
TWEUHDCFEHJNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Benzenesulfonic Acid and 2,6 Dimethylphenol Conjugates
Direct Chemical Linkage and Functionalization Pathways
The creation of direct chemical links between benzenesulfonic acid and 2,6-dimethylphenol (B121312) moieties can be achieved through several strategic synthetic routes. These pathways leverage the inherent reactivity of both aromatic structures to form conjugates with unique properties.
Regioselective Sulfonation of 2,6-Dimethylphenol: Mechanistic and Product Distribution Studies
The direct sulfonation of 2,6-dimethylphenol is an example of electrophilic aromatic substitution. In this reaction, the hydroxyl (-OH) group of the phenol (B47542) and the two methyl (-CH₃) groups are all activating groups, meaning they increase the rate of electrophilic substitution on the aromatic ring. They are also ortho, para-directing.
The mechanism involves the attack of an electrophile, typically sulfur trioxide (SO₃) from fuming sulfuric acid (oleum), on the electron-rich aromatic ring of 2,6-dimethylphenol. The positions ortho to the strongly activating hydroxyl group are sterically hindered by the adjacent methyl groups. Consequently, the electrophilic attack is most likely to occur at the para position (C4), which is electronically activated and sterically accessible.
Mechanism Steps:
Generation of the electrophile (SO₃).
Electrophilic attack of SO₃ on the C4 position of the 2,6-dimethylphenol ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.
Deprotonation of the sigma complex by a weak base (e.g., HSO₄⁻) to restore aromaticity and yield the final product, 4-hydroxy-3,5-dimethylbenzenesulfonic acid.
Due to the strong directing effect of the hydroxyl group and the steric hindrance from the methyl groups, the reaction is highly regioselective, with the sulfonic acid group predominantly introduced at the position para to the hydroxyl group.
Table 1: Predicted Product Distribution in the Sulfonation of 2,6-Dimethylphenol
| Product Name | Position of Sulfonation | Predicted Yield | Rationale |
| 4-Hydroxy-3,5-dimethylbenzenesulfonic acid | Para | Major Product | Electronically activated and sterically accessible position. |
| 3-Hydroxy-2,4-dimethylbenzenesulfonic acid | Ortho | Minor/Trace Product | Sterically hindered by an adjacent methyl group. |
Synthesis of Azo-Coupled Compounds Derived from Benzenesulfonic Acid and 2,6-Dimethylphenol
Azo compounds, characterized by the -N=N- functional group, can be synthesized by coupling a diazonium salt with an activated aromatic compound. anjs.edu.iqmdpi.com In this context, a derivative of benzenesulfonic acid is first converted into a diazonium salt, which then reacts with 2,6-dimethylphenol to form an azo dye. A common starting material is sulfanilic acid (4-aminobenzenesulfonic acid).
The synthesis is a two-step process: unb.canih.gov
Diazotization: Sulfanilic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt. nih.gov
Azo Coupling: The resulting diazonium salt is a weak electrophile. It is then added to a solution of 2,6-dimethylphenol, which acts as the coupling component. nih.gov The electron-rich phenol ring attacks the terminal nitrogen of the diazonium salt, usually at the para position to the hydroxyl group, to form the stable azo-coupled product.
The final product is an azo dye containing both the benzenesulfonic acid and 2,6-dimethylphenol moieties, such as sodium 4-((4-hydroxy-3,5-dimethylphenyl)diazenyl)benzenesulfonate.
Table 2: General Reaction Conditions for Azo Coupling
| Step | Reactants | Reagents | Temperature | Key Considerations |
| Diazotization | Sulfanilic Acid | NaNO₂, HCl | 0–5 °C | Low temperature is crucial to prevent the decomposition of the unstable diazonium salt. nih.gov |
| Azo Coupling | Diazonium Salt, 2,6-Dimethylphenol | Alkaline or mildly acidic solution | 0–10 °C | The phenol is typically dissolved in a basic solution to form the more reactive phenoxide ion. |
Exploration of Salt or Complex Formation Between Benzenesulfonic Acid and 2,6-Dimethylphenol
Benzenesulfonic acid is a strong organic acid (pKa ≈ -2.8), readily donating a proton in solution. wikipedia.org Phenols, including 2,6-dimethylphenol, are weakly acidic (pKa ≈ 10). A direct acid-base reaction to form a stable, isolable salt between these two specific compounds is unlikely under standard conditions, as the phenol is not basic enough to deprotonate the sulfonic acid effectively in a way that leads to a stable ionic salt.
However, the formation of a non-covalent complex or co-crystal is highly plausible. Such a complex would be stabilized by strong hydrogen bonding interactions. The acidic proton of the sulfonic acid group (-SO₃H) can act as a hydrogen bond donor, while the oxygen atom of the phenolic hydroxyl group (-OH) can act as a hydrogen bond acceptor. This interaction would form a stable supramolecular assembly without formal proton transfer.
Table 3: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Benzenesulfonic Acid (-SO₃H) | 2,6-Dimethylphenol (-OH oxygen) | A strong, directional interaction forming a stable acid-phenol complex. |
| Van der Waals Forces | Aromatic Rings | Aromatic Rings | Pi-stacking interactions between the benzene (B151609) rings of both molecules. |
Benzenesulfonic Acid as a Catalyst in Transformations of 2,6-Dimethylphenol and Related Phenolics
As a strong and often water-tolerant acid catalyst, benzenesulfonic acid can be employed in various organic transformations involving phenols. Its utility stems from its ability to act as a proton source, initiating a wide range of acid-catalyzed reactions.
Acid-Catalyzed Rearrangement Reactions Involving Benzenesulfonic Acid
Benzenesulfonic acid can catalyze several types of reactions involving phenols, although specific rearrangements of 2,6-dimethylphenol itself are not widely documented. In a general sense, strong acids can catalyze reactions such as:
Dehydration: At elevated temperatures, benzenesulfonic acid could catalyze the intermolecular dehydration of phenols to form diaryl ethers, although this is more common for alcohols.
Alkylation: It can act as a catalyst for Friedel-Crafts alkylation of the phenolic ring using alkenes or alcohols as alkylating agents.
Desulfonation/Resulfonation: The sulfonation of aromatic rings is a reversible process. wikipedia.org Heating a sulfonated phenol in the presence of aqueous acid can lead to desulfonation. wikipedia.org Conversely, benzenesulfonic acid can act as a source of SO₃ at high temperatures, potentially leading to trans-sulfonation or rearrangement of the sulfonic acid group on a polysulfonated ring.
For instance, the industrial production of phenol once involved the alkaline fusion of sodium benzenesulfonate (B1194179), a process that relies on the initial sulfonation of benzene. wikipedia.orgncert.nic.in This highlights the importance of the C-S bond formation and cleavage in aromatic systems.
Optimization of Catalytic Activity and Selectivity in Organic Reactions
Optimizing the catalytic performance of benzenesulfonic acid in reactions involving phenolics is crucial for achieving high yields and selectivity while minimizing byproducts. The key parameters that can be adjusted include temperature, catalyst loading, reactant concentration, and reaction time. acs.org
Methodologies like Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful tools for systematically optimizing these variables to find the ideal reaction conditions. acs.orgnih.gov
Consider a hypothetical acid-catalyzed alkylation of 2,6-dimethylphenol with an alkene, using benzenesulfonic acid as the catalyst. An optimization study would aim to maximize the yield of the desired alkylated product.
Table 4: Hypothetical Optimization of a Catalytic Reaction
| Parameter | Range Studied | Effect on Yield/Selectivity | Optimal Condition (Example) |
| Temperature (°C) | 80 - 140 | Higher temperatures may increase reaction rate but could lead to side reactions like dehydration or decomposition. nih.gov | 120 °C |
| Catalyst Loading (mol%) | 1 - 10 | Increasing catalyst amount generally improves conversion up to a point, after which it may not be cost-effective or could promote byproducts. acs.org | 5 mol% |
| Reaction Time (h) | 2 - 24 | Longer times can increase conversion, but may also lead to the degradation of products or catalysts. | 8 h |
By systematically varying these parameters, a set of optimal conditions can be identified to maximize the efficiency of the benzenesulfonic acid-catalyzed transformation. nih.gov
Novel Synthetic Routes to 2,6-Dimethylphenol and its Advanced Precursors
The industrial synthesis of 2,6-dimethylphenol (2,6-DMP), a key monomer for polyphenylene oxide (PPO) resins and a precursor for various chemicals, has traditionally relied on the gas-phase alkylation of phenol with methanol (B129727). chemicalbook.comscispace.comnih.govresearchgate.net However, ongoing research is focused on developing more advanced and sustainable synthetic methodologies, including innovative biocatalytic and refined gas-phase catalytic processes.
Biocatalytic Approaches to 2,6-Dimethylphenol Production
Biocatalysis offers a green alternative to conventional chemical synthesis, utilizing enzymes to perform specific chemical transformations under mild conditions. Recent research has identified enzymatic pathways for the production of 2,6-dimethylphenol.
One notable method involves the use of a decarboxylase enzyme. In a specific application, 4-hydroxy-3,5-dimethylbenzoic acid is converted to 2,6-dimethylphenol through biocatalytic decarboxylation. chemicalbook.com The reaction is conducted in a buffer solution with a pH of 6.5 at a temperature of 25°C for 15 hours. chemicalbook.com This enzymatic process has demonstrated high efficiency, achieving a yield of 80.3% and a product purity of 99.6% as determined by HPLC. chemicalbook.com
Another area of biocatalytic research involves monooxygenase enzymes. For instance, the flavin-dependent monooxygenase system MpdAB, identified in Mycobacterium neoaurum B5-4, is known for its role in the initial degradation of 2,6-DMP. nih.gov While primarily studied for bioremediation, such enzyme systems hold potential for synthetic applications, for example, in the reverse reaction or through engineered variants. The MpdAB system also catalyzes the transformation of 2,3,6-trimethylphenol (B1330405) (2,3,6-TMP) into 2,3,5-trimethylhydroquinone (2,3,5-TMHQ), a critical precursor for Vitamin E synthesis, highlighting the potential of biocatalysts in producing advanced chemical precursors. nih.gov
| Enzyme System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Decarboxylase | 4-hydroxy-3,5-dimethylbenzoic acid | 2,6-Dimethylphenol | Achieved 80.3% yield and 99.6% purity at 25°C and pH 6.5. | chemicalbook.com |
| Monooxygenase (MpdAB) | 2,3,6-Trimethylphenol | 2,3,5-Trimethylhydroquinone | Identified as a candidate enzyme for Vitamin E precursor synthesis. | nih.gov |
Gas-Phase Catalytic Synthesis of 2,6-Dimethylphenol
Gas-phase methylation of phenol with methanol remains a dominant and extensively studied method for producing 2,6-dimethylphenol. chemicalbook.comnih.gov The process is highly exothermic and typically employs various metal oxide catalysts to achieve high selectivity and conversion rates. nih.gov
Iron-chromium mixed oxide catalysts are commonly used for this process. scispace.comnih.govresearchgate.netresearchgate.net When conducted in a fluidized bed reactor, this catalyst system demonstrates high efficiency. scispace.comnih.govresearchgate.net Studies have shown that with an iron-chromium catalyst, phenol conversion can exceed 90%, with selectivity towards 2,6-dimethylphenol reaching over 85%. scispace.comnih.govresearchgate.net The process is typically carried out at temperatures between 350-380°C. scispace.comnih.govresearchgate.net A key strategy to enhance yield involves the recirculation of o-cresol (B1677501), a primary byproduct, back into the reactor feed. scispace.comresearchgate.netresearchgate.net This approach can increase the yield of 2,6-DMP to 82% with a phenol conversion of 92%. researchgate.net The main byproducts in this process are o-cresol, 2,4-dimethylphenol, and 2,4,6-trimethylphenol. scispace.comresearchgate.net
Other catalytic systems have also been investigated. Manganese oxide catalysts have been explored for the methylation of phenol to 2,6-dimethylphenol. acs.org Additionally, high-silica beta zeolite catalysts have been used in the gas-phase methylation of phenol, although they can be prone to deactivation over time. unimi.it The reaction over zeolites can produce a variety of products, including cresols and xylenols. unimi.it
| Catalyst | Reaction Type | Key Parameters | Phenol Conversion | 2,6-DMP Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Iron-Chromium Mixed Oxide | Gas-Phase Methylation (Fluidized Bed) | 350-380°C; o-cresol recirculation | > 90% | > 85% selectivity | scispace.comnih.govresearchgate.net |
| Iron-Chromium Fixed Bed | Gas-Phase Methylation | 603 K (330°C) | > 99% | ~85% selectivity | researchgate.net |
| Manganese Oxide | Gas-Phase Methylation | Not specified | Not specified | Not specified | acs.org |
| High-Silica Beta Zeolite | Gas-Phase Methylation | 320-450°C | Initial 75-100% (deactivates over time) | Variable, produces other cresols/xylenols | unimi.it |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.
High-Field NMR for Proton and Carbon Chemical Shift Analysis
High-field NMR spectroscopy offers enhanced resolution and sensitivity, which is crucial for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts. For 2,6-dimethylbenzenesulfonic acid, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the methyl protons. The aromatic protons would appear as a multiplet in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the sulfonic acid group. The two methyl groups, being chemically equivalent, would present as a single, sharp peak in the upfield region, generally around 2.3-2.6 ppm.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons would show a series of peaks in the range of 120-150 ppm. The carbon atom attached to the sulfonic acid group would be significantly downfield. The carbons bearing the methyl groups and the remaining aromatic carbons would have distinct chemical shifts influenced by the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,6-Dimethylbenzenesulfonic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.8 (m) | 125.0 - 140.0 |
| C-SO₃H | - | 145.0 - 150.0 |
| C-CH₃ | - | 135.0 - 140.0 |
| CH₃ | 2.4 - 2.6 (s) | 18.0 - 22.0 |
Note: These are predicted values and can vary based on the solvent and experimental conditions. (s) denotes a singlet, and (m) denotes a multiplet.
Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum of 2,6-dimethylbenzenesulfonic acid would reveal correlations between neighboring aromatic protons, aiding in their specific assignment. An HSQC spectrum would show correlations between each proton and the carbon atom it is directly attached to, confirming the assignments made from the 1D spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
In the IR spectrum of 2,6-dimethylbenzenesulfonic acid, characteristic absorption bands would be observed. The strong and broad absorption in the region of 3200-2500 cm⁻¹ is indicative of the O-H stretching of the sulfonic acid group. The S=O stretching vibrations would appear as strong bands around 1250-1120 cm⁻¹ and 1060-1030 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region.
Raman spectroscopy complements IR spectroscopy. For benzenesulfonic acid, a complex band around 1124 cm⁻¹ in the Raman spectrum has been analyzed to study acid dissociation. researchgate.net
Table 2: Characteristic IR Absorption Bands for 2,6-Dimethylbenzenesulfonic Acid
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (Sulfonic Acid) | 3200 - 2500 (broad) |
| Aromatic C-H | 3100 - 3000 |
| Aliphatic C-H | 2980 - 2850 |
| S=O Stretch | 1250 - 1120 (asymmetric), 1060 - 1030 (symmetric) |
| C=C Aromatic | 1600 - 1450 |
Data is based on characteristic vibrational frequencies for the functional groups present.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 2,6-dimethylbenzenesulfonic acid (C₈H₁₀O₃S), the calculated exact mass is 186.0351 g/mol . nih.gov HRMS can confirm this with high accuracy.
Electron ionization (EI) mass spectrometry of related compounds like 2,6-dimethylphenol (B121312) shows a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov For 2,6-dimethylbenzenesulfonic acid, fragmentation would likely involve the loss of SO₃ (80 Da) or the sulfonic acid group.
X-ray Diffraction Crystallography for Single Crystal Structure Determination
Hyphenated Analytical Methodologies for Complex Mixture Analysis
Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex samples. nih.govijnrd.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. ajrconline.org While 2,6-dimethylbenzenesulfonic acid itself is not ideal for GC-MS due to its low volatility, derivatization to a more volatile ester form would allow for its separation and identification in mixtures. actascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for analyzing non-volatile and thermally labile compounds. researchgate.net It is well-suited for the direct analysis of 2,6-dimethylbenzenesulfonic acid in various matrices. The combination of liquid chromatography for separation with mass spectrometry for detection allows for sensitive and selective quantification. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique provides structural information on separated components directly. ajrconline.org It would be particularly useful for identifying unknown impurities or metabolites related to 2,6-dimethylbenzenesulfonic acid in a mixture. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name | Synonyms | CAS Number | Molecular Formula |
|---|---|---|---|
| Benzenesulfonic acid | Benzenesulphonic acid, Besylic acid | 98-11-3 | C₆H₆O₃S |
| 2,6-Dimethylphenol | 2,6-Xylenol | 576-26-1 | C₈H₁₀O |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical methods are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For the benzenesulfonic acid and 2,6-dimethylphenol (B121312) system, these studies would be crucial for elucidating the nature of their interaction, which is expected to be a strong hydrogen bond or a proton-transfer complex.
Density Functional Theory (DFT) Calculations of Reaction Intermediates and Transition States
DFT calculations would be the primary tool for investigating the potential energy surface of the interaction between benzenesulfonic acid and 2,6-dimethylphenol. This would involve:
Geometry Optimization: Determining the most stable three-dimensional structures of the reactants, the hydrogen-bonded complex, any transition states for proton transfer, and the resulting ion pair (benzenesulfonate and 2,6-dimethylphenoxonium ion).
Energy Calculations: Computing the energies of these species to determine the strength of the interaction and the energy barrier for proton transfer. This would clarify whether the interaction results in a stable complex or a reactive event.
Currently, no published studies provide these specific DFT calculations, such as optimized geometries or reaction energy profiles, for the benzenesulfonic acid and 2,6-dimethylphenol system.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
FMO theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.orglibretexts.org In a Lewis acid-base framework, the interaction is often viewed as the donation of electrons from the HOMO of the base to the LUMO of the acid. libretexts.org
An FMO analysis for this system would involve:
Calculating the HOMO and LUMO energies and visualizing their spatial distribution for both benzenesulfonic acid and 2,6-dimethylphenol.
Analyzing the energy gap and orbital overlap between the HOMO of 2,6-dimethylphenol (the likely electron donor) and the LUMO of benzenesulfonic acid (the electron acceptor) to predict the favorability and nature of their interaction.
Specific HOMO-LUMO energy values and orbital diagrams for the interacting system of benzenesulfonic acid and 2,6-dimethylphenol are not available in the current body of literature.
Molecular Dynamics (MD) Simulations of Reaction Mechanisms and Intermolecular Interactions
MD simulations would offer insights into the dynamic behavior of the benzenesulfonic acid and 2,6-dimethylphenol system over time, particularly in a solution environment. Such simulations could model:
The formation and stability of the hydrogen-bonded complex in different solvents.
The dynamics of proton transfer events, tracking the movement of the acidic proton from the sulfonic acid to the phenol (B47542). nih.gov
The influence of surrounding solvent molecules on the intermolecular interactions and reaction pathway.
Research detailing MD simulations, including interaction modes or binding free energies for the specific benzenesulfonic acid and 2,6-dimethylphenol pair, has not been identified.
Computational Modeling of Catalytic Processes Involving Sulfonic Acids
Benzenesulfonic acid is often used as a catalyst in organic reactions. spectrabase.com Computational models can help elucidate the catalytic mechanism by mapping out the reaction pathway in the presence of the acid. A study focused on this specific system might investigate:
How the interaction between benzenesulfonic acid and a substrate is modulated by the presence of 2,6-dimethylphenol.
The role of the acid-phenol complex itself as a potential catalytic entity.
While general computational modeling of catalysis by sulfonic acids exists, models specifically involving the benzenesulfonic acid and 2,6-dimethylphenol adduct are absent from the literature.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting spectroscopic properties like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. For the benzenesulfonic acid and 2,6-dimethylphenol system, this would involve:
Calculating the IR spectrum to identify key vibrational modes, such as the O-H and S=O stretches, and predicting how they shift upon complex formation.
Predicting the ¹H and ¹³C NMR spectra to see how the chemical environments of the nuclei change upon interaction.
Comparing these computationally predicted spectra with experimental data to validate the accuracy of the theoretical models.
While experimental spectra exist for the individual components, nih.gov there are no published studies that present a computational prediction and experimental validation of the spectra for the combined "Benzenesulfonic acid;2,6-dimethylphenol" compound.
Applications in Advanced Materials Science and Catalysis
Utilization of Benzenesulfonic Acid-2,6-Dimethylphenol Derivatives in Polymer Chemistry
The synergy between benzenesulfonic acid derivatives and 2,6-dimethylphenol (B121312) is particularly evident in polymer chemistry, leading to the synthesis of high-performance polymers.
The oxidative coupling of 2,6-dimethylphenol is a fundamental industrial process for producing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering thermoplastic. While the primary catalysts for this reaction are typically copper-amine complexes, the principles of acid catalysis, for which benzenesulfonic acid is a prime example, are relevant to the broader field of polymerization. elchemy.com
In the context of producing functionalized PPE, research has explored the copolymerization of 2,6-dimethylphenol with other functional monomers. For instance, DOPO-substituted bisphenol derivatives have been copolymerized with 2,6-dimethylphenol using a copper(I) bromide/N-butyldimethylamine catalyst system to create flame-retardant polymers. mdpi.com Similarly, copolymerization with 2,5-dimethylphenol (B165462) has been shown to yield a PPE with enhanced thermal stability. researchgate.net While not a direct catalyst, the introduction of sulfonic acid moieties into the polymer backbone or as pendant groups is a key strategy for modifying polymer properties.
The introduction of sulfonic acid groups, derived from compounds like benzenesulfonic acid, into polymer chains is a critical method for developing functional materials. Sulfonation imparts properties such as hydrophilicity, ion-exchange capability, and increased thermal stability.
Ion-Exchange Resins: A significant application is the creation of sulfonated polystyrene resins. Benzenesulfonic acid serves as a building block for these materials, which are widely used in water purification and softening systems. elchemy.com The sulfonic acid groups act as fixed anionic sites that can reversibly bind and exchange cations, such as removing calcium ions from hard water. elchemy.com
Proton Exchange Membranes (PEMs): In fuel cell technology, polymeric sulfonic acids are essential components of PEMs. Materials like Nafion, a fluorinated polymer with sulfonic acid groups, facilitate proton transport, which is crucial for the cell's operation. wikipedia.org
Enhanced Thermal Properties: The incorporation of functional groups can improve the thermal characteristics of polymers. For example, PPE copolymers containing DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) moieties, synthesized through oxidative coupling, exhibit higher glass transition temperatures and increased char yield, indicating enhanced thermal stability. mdpi.com
Table 1: Functional Polymers Derived from Sulfonic Acids
| Polymer Type | Functional Group | Key Application | Underlying Principle |
| Sulfonated Polystyrene | Benzenesulfonic Acid | Water Softening | Cation exchange at sulfonic acid sites. elchemy.com |
| Nafion | Perfluorosulfonic Acid | Fuel Cell Membranes | Proton conductivity via sulfonic acid groups. wikipedia.org |
| DOPO-PPO Copolymers | DOPO Moiety | Flame Retardants | Enhanced char formation and thermal stability. mdpi.com |
Functionalized Benzenesulfonic Acid Derivatives as Heterogeneous or Homogeneous Catalysts
Benzenesulfonic acid is a strong organic acid (pKa of -2.8) and is widely employed as a catalyst in various chemical syntheses. elchemy.comacs.org Its derivatives can be designed to function as either homogeneous or heterogeneous catalysts, offering flexibility for different industrial processes.
As homogeneous catalysts, simple sulfonic acids like methanesulfonic acid and p-toluenesulfonic acid are valued for their solubility in organic solvents. wikipedia.org Benzenesulfonic acid itself is an effective catalyst for reactions such as esterification, dehydration, and certain polymerization reactions. elchemy.com
The development of heterogeneous catalysts from sulfonic acids is a major area of research aimed at creating more sustainable industrial processes. mdpi.com These solid acid catalysts offer advantages in terms of separation and reusability.
Methods for Heterogenization:
Grafting onto Supports: Sulfonic acid groups can be chemically grafted onto the surface of solid supports like silica, carbon nanotubes, or alumina. mdpi.comnih.gov For example, phenylsulfonic acid groups have been attached to carbon supports for platinum catalysts via diazonium ion reduction to enhance their performance. nih.gov
Sulfonated Resins: Dowex resins, which are sulfonic acid derivatives of polystyrene, are classic examples of solid acid catalysts used for ion exchange and catalysis. wikipedia.org
Metal-Organic Frameworks (MOFs): Researchers have explored incorporating sulfonic acid groups into the structure of highly stable MOFs. A Zr-based MOF with HSO3-bdc linkers showed high activity and reusability in the esterification of n-butanol with acetic acid. rsc.org
Table 2: Comparison of Sulfonic Acid Catalysis Systems
| Catalyst System | Type | Example Reaction | Advantages | Research Findings |
| Benzenesulfonic Acid | Homogeneous | Esterification of ethanol (B145695) with acetic acid. elchemy.com | High acidity, cost-effective. elchemy.com | Speeds up reactions through proton donation. elchemy.com |
| Sulfonic Acid-Functionalized Silica (SBA-15) | Heterogeneous | Esterification of fatty acids. mdpi.com | Reusable, stable, easy separation. | Showed activity comparable to homogeneous sulfuric acid. mdpi.com |
| Sulfonic Acid-Functionalized MOFs | Heterogeneous | Esterification of n-butanol with acetic acid. rsc.org | High surface area, tunable structure, stable. | Deactivation could be reversed by acid reactivation. rsc.org |
Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly Processes
In supramolecular chemistry, non-covalent interactions are used to construct complex, functional assemblies. rsc.org Benzenesulfonic acid and its derivatives are valuable components in this field, particularly as "guest" molecules in host-guest systems.
The sulfonate group is key to these interactions. Its anionic charge and ability to form hydrogen bonds allow it to bind effectively within the cavities of macrocyclic "host" molecules. A notable example involves the interaction of aromatic sulfonic acids with water-soluble pillar researchgate.netarenes. Studies have shown that pillar researchgate.netarenes can form stable 1:1 host-guest complexes with guests like p-toluenesulfonic acid (p-TSA) and 2-naphthalenesulfonic acid (2-NA). frontiersin.org
The primary driving force for this complexation is the electrostatic interaction between the negatively charged sulfonate anion of the guest and the positively charged cationic portals of the host molecule in aqueous solutions. frontiersin.org These systems can also be designed to be responsive to external stimuli, such as pH. The complexation between a pillar researchgate.netarene and an aromatic sulfonic acid can be reversibly controlled by adding an acid or a base, causing the guest to be bound or released. frontiersin.org This pH-responsiveness opens up applications in smart materials and controlled release systems. frontiersin.org
The self-assembly of polyphenolic compounds, driven by oxidative coupling, is another area of interest. This process can form complex structures like hollow spheres that can be used for drug delivery. nih.gov
Emerging Non-Biological Industrial Applications in Chemical Manufacturing
Benzenesulfonic acid is a foundational chemical in many industrial processes beyond biological applications. chemicalbook.com Its reactivity and strong acidic nature make it a versatile intermediate and catalyst. elchemy.comchemcess.com
Key Industrial Applications:
Detergent and Surfactant Production: A primary use of benzenesulfonic acid is as a precursor to linear alkylbenzene sulfonates (LAS), which are the workhorse surfactants in a majority of global detergents and industrial cleaners. elchemy.comnbinno.com
Dye Manufacturing: It serves as an essential intermediate in the production of azo dyes. The sulfonic acid group improves the water solubility and color fastness of the final dye product. elchemy.com
Phenol (B47542) Production: Historically, the fusion of sodium benzenesulfonate (B1194179) with sodium hydroxide (B78521) was a major industrial route to produce phenol. chemcess.comwikipedia.org While largely replaced by the Hock process, it demonstrates the compound's utility as a synthetic intermediate. wikipedia.org
Pharmaceutical Synthesis: Benzenesulfonic acid is used to form besylate salts of pharmaceutical drugs. nbinno.comwikipedia.org This can enhance the stability and bioavailability of the active pharmaceutical ingredient (API). nbinno.com It also acts as a catalyst in certain drug synthesis steps. elchemy.com
Environmental Transformation and Remediation Research
Mechanisms of Degradation of 2,6-Dimethylphenol (B121312) and its Sulfonated Derivatives in Natural Systems
In natural environments, the breakdown of 2,6-dimethylphenol and related sulfonated compounds is primarily driven by microbial activity and abiotic processes such as photolysis.
Microorganisms play a crucial role in the detoxification and mineralization of aromatic compounds. nih.gov The biodegradation of dimethylphenol (DMP) isomers has been observed in various bacterial species, including those from the Pseudomonas and Mycobacterium genera. nih.govresearchgate.net
The initial step in the microbial breakdown of 2,6-dimethylphenol often involves hydroxylation, a reaction catalyzed by monooxygenase enzymes. In Mycobacterium neoaurum B5-4, a two-component flavin-dependent monooxygenase system, MpdAB, has been identified as essential for the initial degradation of 2,6-DMP. nih.gov This enzyme system catalyzes the para-hydroxylation of 2,6-DMP to form 2,6-dimethylhydroquinone. nih.gov The genes responsible for this, mpdA and mpdB, are significantly upregulated in the presence of 2,6-DMP. nih.gov Disruption of the mpdA gene in this bacterium resulted in a complete loss of its ability to degrade the compound, confirming the enzyme's critical role. nih.gov
Following the initial hydroxylation, the aromatic ring is cleaved. This can occur through different catabolic routes, such as the meta-cleavage pathway, often involving catechol 2,3-dioxygenase, or the ortho-cleavage pathway. researchgate.netnih.gov For instance, Pseudomonas mendocina PC1 utilizes a meta-cleavage pathway, where catechol 2,3-dioxygenase activity is induced by dimethylphenols. nih.gov In contrast, some P. fluorescens strains degrade similar compounds via the protocatechuate ortho pathway. nih.gov
In the case of benzenesulfonic acid, bacteria like Alcaligenes sp. strain O-1 have demonstrated the ability to use it as a sole carbon source. nih.gov The degradation process begins with transport into the cell, followed by a desulfonation reaction. nih.gov This reaction is catalyzed by a dioxygenase, which requires NAD(P)H and molecular oxygen to convert benzenesulfonate (B1194179) into catechol and sulfite. nih.gov The resulting catechol then enters standard aromatic degradation pathways, where it undergoes ring cleavage by enzymes like catechol 2,3-dioxygenase. nih.gov
| Enzyme | Function | Microorganism Example | Substrate | Reference |
|---|---|---|---|---|
| 2,6-Dimethylphenol Monooxygenase (MpdAB) | Initial para-hydroxylation of 2,6-DMP | Mycobacterium neoaurum B5-4 | 2,6-Dimethylphenol | nih.gov |
| Benzenesulfonate Dioxygenase | Dioxygenation and desulfonation of benzenesulfonate | Alcaligenes sp. strain O-1 | Benzenesulfonic acid | nih.gov |
| Catechol 2,3-dioxygenase | Meta-cleavage of the aromatic ring (catechol) | Pseudomonas mendocina PC1 | Catechol (intermediate) | nih.gov |
| p-Cresol methylhydroxylase | Hydroxylation of the methyl group, induced by DMPs | P. fluorescens | p-Cresol, Dimethylphenols | nih.gov |
| Dye-decolorizing peroxidase (DyP) | Oxidation of various phenolic compounds | Bacillus subtilis | 2,6-Dimethylphenol | nih.gov |
Aryl sulfonic acids, including benzenesulfonic acid, can undergo hydrolytic desulfonation when heated in aqueous acid, reversing the sulfonation reaction to produce the parent arene and sulfuric acid. wikipedia.org Benzenesulfonic acid itself requires temperatures above 200°C for hydrolysis. wikipedia.org Additionally, under harsh conditions, such as treatment with molten sodium hydroxide (B78521) at 350°C, benzenesulfonic acid derivatives can be converted to phenols. wikipedia.orgwikipedia.org
Photolytic degradation, driven by sunlight, is another significant pathway for the transformation of these compounds in the environment. The photodegradation of 2,6-dimethylphenol can be initiated by UV radiation, although the process is relatively slow on its own, with one study noting only 5% degradation under direct photolysis after three hours. tandfonline.com The process primarily involves the generation of highly reactive species, such as hydroxyl radicals (HO•), which attack the aromatic ring. nih.govtandfonline.com The interaction of excited-state species with 2,6-DMP can also lead to the formation of a 2,6-dimethylphenoxyl radical, initiating the degradation cascade. nih.govtandfonline.com
| Process | Conditions | Key Reactive Species | Outcome | Reference |
|---|---|---|---|---|
| Hydrolytic Desulfonation | Heating in aqueous acid (>200 °C for benzenesulfonic acid) | H₂O | Cleavage of the C-SO₃⁻ bond, forming the parent arene and sulfuric acid. | wikipedia.org |
| Alkaline Fusion | Molten sodium hydroxide at high temperatures (e.g., 350 °C) | OH⁻ | Displacement of the sulfonate group to form a phenol (B47542). | wikipedia.orgwikipedia.org |
| Direct Photolysis (UV) | UV Radiation | - | Slow degradation of 2,6-DMP. | tandfonline.com |
| Indirect Photolysis | UV Radiation in the presence of photosensitizers | Hydroxyl radicals (HO•), 2,6-dimethylphenoxyl radical | Accelerated degradation of 2,6-DMP. | nih.govtandfonline.com |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
To overcome the limitations of natural degradation, Advanced Oxidation Processes (AOPs) have been developed as powerful methods for treating water contaminated with recalcitrant organic pollutants like 2,6-dimethylphenol and benzenesulfonic acid. These technologies are characterized by the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical (HO•).
Photocatalysis using titanium dioxide (TiO₂) is a widely studied AOP for the degradation of 2,6-DMP. nih.govtandfonline.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. researchgate.net The efficiency of the TiO₂/UV system can be significantly enhanced by adding other agents. For example, the addition of hydrogen peroxide (H₂O₂) to a TiO₂ suspension improved the degradation rate of 2,6-DMP from 70% to 100% within three hours. nih.govtandfonline.com Similarly, the inclusion of ferric ions (Fe(III)) also shows a synergistic effect; a UV/TiO₂-Fe(III) system achieved 90% degradation of 2,6-DMP under optimal conditions, compared to 57% with UV/TiO₂ alone. nih.govtandfonline.com
Sonolysis, the application of ultrasound to aqueous solutions, is another effective AOP. The process generates hydroxyl radicals through the cavitation and collapse of microscopic bubbles. nih.gov Studies on benzenesulfonic acid have shown that sonochemical degradation can significantly reduce its concentration, with an 83% degradation efficiency observed after 100 minutes of irradiation at 350 kHz. cusat.ac.in The degradation proceeds through the formation of hydroxylated intermediates. nih.gov However, complete mineralization to inorganic compounds takes longer, with about a 50% reduction in total organic carbon (TOC) after approximately 275 minutes. nih.govcusat.ac.in
| AOP System | Target Compound | Key Findings | Degradation Efficiency | Reference |
|---|---|---|---|---|
| UV/TiO₂ | 2,6-Dimethylphenol | Degradation follows pseudo-first-order kinetics. | ~57% in 7 hours | tandfonline.comnih.gov |
| UV/TiO₂/H₂O₂ | 2,6-Dimethylphenol | Strong synergistic effect; H₂O₂ acts as an electron acceptor, reducing electron-hole recombination. | 100% in 3 hours (at 10⁻² M H₂O₂) | nih.govtandfonline.com |
| UV/TiO₂/Fe(III) | 2,6-Dimethylphenol | Fe(III) enhances photocatalytic activity. | 90% under optimal conditions | nih.govtandfonline.com |
| Sonolysis (350 kHz) | Benzenesulfonic acid | Degradation efficiency is frequency-dependent. | ~83% in 100 minutes (~50% TOC reduction in 275 min) | nih.govcusat.ac.in |
| Solar Photo-oxidation (Biochar/Bi₁₂O₁₇Cl₂) | 2,6-Dichlorophenol (a related compound) | Visible-light active photocatalyst effectively degrades the pollutant. | 86% removal in 6 hours | sciety.org |
Fate and Transport Modeling of Benzenesulfonic Acid and 2,6-Dimethylphenol Related Compounds
Understanding the environmental fate and transport of pollutants is essential for assessing exposure risks and designing effective remediation strategies. Mathematical models are used to simulate and predict how chemicals like benzenesulfonic acid and 2,6-dimethylphenol move through and between different environmental compartments such as soil, water, and air. epa.gov
The behavior of these compounds is governed by a combination of their intrinsic chemical properties and the characteristics of the surrounding environment. epa.govny.gov Key chemical properties influencing fate and transport include aqueous solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant. epa.gov For instance, the log Kow of 2,6-dimethylphenol is 2.36, indicating a moderate tendency to partition into organic matter in soil and sediment, which can retard its movement in groundwater. nih.gov
Fate and transport models, such as those used by the U.S. EPA, integrate these properties with environmental parameters to predict pollutant pathways. epa.gov For contaminants in the subsurface, models often solve governing equations like the Richards equation for water flow in partially saturated soils and the advection-dispersion equation for contaminant transport. mdpi.commdpi.com Important environmental parameters include soil type, permeability (hydraulic conductivity), organic carbon content, and precipitation rates. mdpi.com For example, simulations of benzene (B151609) transport (an analogue for the parent arene of benzenesulfonic acid) show that the contaminant's travel distance in soil is significantly influenced by the soil's distribution coefficient (Kd), which describes the partitioning between the solid and aqueous phases. mdpi.com These models are critical tools for predicting plume migration, potential impacts on receptors, and the long-term persistence of contamination. ny.gov
| Model Parameter | Description | Relevance to Fate and Transport | Reference |
|---|---|---|---|
| Hydraulic Conductivity (Ks) | A measure of a material's capacity to transmit water. | Governs the rate of groundwater flow and contaminant advection through soil and aquifers. | mdpi.com |
| Distribution Coefficient (Kd) | Ratio of contaminant concentration in the solid phase (sorbed) to the aqueous phase at equilibrium. | Determines the extent of contaminant retardation; higher Kd values lead to slower migration. | mdpi.com |
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates the tendency of a compound to partition into organic matter, affecting sorption and bioaccumulation. | nih.gov |
| Henry's Law Constant | The partitioning coefficient for a compound between air and water. | Determines the potential for a chemical to volatilize from water bodies into the atmosphere. | epa.govnih.gov |
| Degradation Rate Constants | Quantify the rate of chemical breakdown via processes like biodegradation or photolysis. | Determines the persistence of the contaminant in the environment. | mdpi.com |
Development of Advanced Analytical Methodologies for Environmental and Process Monitoring
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for the separation and quantification of benzenesulfonic acid and 2,6-dimethylphenol (B121312). These techniques offer high resolution and sensitivity, allowing for the analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing both benzenesulfonic acid and 2,6-dimethylphenol. For benzenesulfonic acid, which is a strong organic acid and hydrophilic, traditional reversed-phase (RP) columns can result in poor retention and peak shape. helixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has been successfully employed. helixchrom.comsielc.com This approach allows for robust and reproducible separation with good peak symmetry by controlling the mobile phase's pH, ion concentration, and organic solvent content. helixchrom.com Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, has been used to analyze benzenesulfonate (B1194179), significantly reducing analysis times from over 20 minutes to just 5 minutes. waters.com
For 2,6-dimethylphenol, reversed-phase HPLC is a common and effective method. nih.govsielc.com It can be analyzed using a simple mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com HPLC methods have been developed for determining phenolic compounds, including 2,6-dimethylphenol, in various samples such as coal gasifier condensates and cigarette smoke. nih.govsigmaaldrich.com
Detection for both compounds via HPLC is typically achieved using Ultraviolet (UV) detection, as both molecules contain chromophores. sielc.comwaters.com Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for enhanced selectivity and sensitivity, which is particularly useful for confirming the identity of the analytes and for analyzing complex matrices. helixchrom.comwaters.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 2,6-dimethylphenol. It has been used to identify and separate phenolic constituents in industrial samples, often with high-resolution fused-silica capillary columns. nih.gov For quantitative analysis, GC is frequently coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). nih.govsigmaaldrich.com GC-MS provides definitive identification of the analyte based on its mass spectrum. nih.gov Analysis of 2,6-dimethylphenol in urine, plasma, and cigarette smoke has been successfully demonstrated using GC-based methods. nih.govsigmaaldrich.com
Benzenesulfonic acid is non-volatile and requires derivatization to be analyzed by GC. While less direct than HPLC, GC-MS analysis of derivatized sulfonic acid esters is a common technique for monitoring these compounds as potential genotoxic impurities in pharmaceuticals. waters.com
Table 1: Selected Chromatographic Methods for Benzenesulfonic Acid and 2,6-Dimethylphenol This table is interactive. You can sort and filter the data.
| Compound | Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Application | Reference |
|---|---|---|---|---|---|---|
| Benzenesulfonic Acid | HPLC (Mixed-Mode) | Amaze TR (reversed-phase anion- and cation-exchange) | Acetonitrile/Buffer | UV, MS, ELSD | Separation from other sulfonic acids | helixchrom.com |
| Benzenesulfonic Acid | HPLC (Mixed-Mode) | Newcrom BH | Acetonitrile/Water with H₃PO₄ | UV (275nm) | Separation from p-Toluenesulfonic Acid | sielc.com |
| Benzenesulfonic Acid | UPLC | Sub-2-μm packing | Gradient | UV, MS | Genotoxic impurity monitoring | waters.com |
| Benzenesulfonic Acid | Ion Chromatography | Dionex IonPac AS18 | KOH Eluent | Suppressed Conductivity | Counterion determination in drug substance | thermofisher.com |
| 2,6-Dimethylphenol | HPLC (Reversed-Phase) | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | UV, MS | General analysis and preparative separation | sielc.com |
| 2,6-Dimethylphenol | HPLC (Reversed-Phase) | - | - | UV (215 nm) | Analysis in coal gasifier condensates | nih.gov |
| 2,6-Dimethylphenol | GC | Fused-Silica Capillary (Superox-20M) | - | MS | Separation of phenolic isomers | nih.gov |
| 2,6-Dimethylphenol | GC | Astec CHIRALDEX G-BP | Helium | FID | Enantiomeric separation | sigmaaldrich.com |
Electrochemical Sensor Development for Selective Detection
Electrochemical sensors offer a compelling alternative to chromatographic methods, providing rapid, sensitive, and often portable solutions for the detection of electroactive species like 2,6-dimethylphenol. dphen1.comnih.gov The development of these sensors focuses on modifying electrode surfaces to enhance sensitivity, selectivity, and resistance to fouling. dphen1.comnih.gov
For the detection of 2,6-dimethylphenol, significant research has gone into creating modified electrodes. A glassy carbon electrode (GCE) modified with ferroporphyrin (B1214800) has been shown to effectively detect 2,6-dimethylphenol in petrochemical wastewater. electrochemsci.orgelectrochemsci.orgresearchgate.net The ferroporphyrin modification increases the electrode's active surface area and catalytic activity, leading to a more pronounced electrochemical response and higher sensitivity compared to a bare GCE. electrochemsci.org This sensor operates under optimized conditions of pH, enrichment potential, and time, achieving a linear detection range from 8 µM to 0.1 mM with a detection limit of 1 µM. electrochemsci.orgresearchgate.net The fabrication of such sensors is straightforward, and they exhibit good stability and reproducibility. electrochemsci.org
The general principle of an electrochemical sensor involves a receptor on the electrode surface that interacts with the analyte, and a transducer that converts this interaction into a measurable electrical signal, such as current or potential. mdpi.com The oxidation of the phenolic hydroxyl group in 2,6-dimethylphenol is the basis for its electrochemical detection. nih.gov However, direct oxidation on unmodified electrodes can be irreversible and lead to electrode fouling from oxidation products, which diminishes sensitivity. dphen1.com Therefore, surface modification is crucial for developing robust and reusable sensors.
While benzenesulfonic acid itself is not typically measured directly by oxidative electrochemical sensors, derivatives such as aminobenzenesulfonic acid have been used as interfering species in the development of sensors for other analytes, indicating their electroactivity under certain conditions. dphen1.com The development of sensors for benzenesulfonic acid would likely involve indirect detection methods or specific recognition elements like molecularly imprinted polymers.
Table 2: Performance of an Electrochemical Sensor for 2,6-Dimethylphenol This table is interactive. You can sort and filter the data.
| Sensor Type | Electrode Modifier | Analytical Technique | Linear Range | Limit of Detection (LOD) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Modified Glassy Carbon Electrode (GCE) | Ferroporphyrin (FP) | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | 8 µM - 0.1 mM | 1 µM | Enhanced sensitivity and catalytic area; good stability and reproducibility. | electrochemsci.orgresearchgate.net |
| Nanochannel-Modified Electrode | Vertically Ordered Mesoporous Silica-nanochannel Film (VMSF) | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | 50 nM - 1.0 µM & 1.0 µM - 10.0 µM | 15 nM | High antifouling capability, enabling direct detection in complex samples. | nih.gov |
Spectrophotometric Methods for Rapid Assay Development
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, provides a rapid and cost-effective method for the quantification of compounds that absorb light in this region. Both benzenesulfonic acid and 2,6-dimethylphenol possess aromatic rings, making them suitable for UV spectrophotometric analysis. waters.comnist.gov
A spectrophotometric method has been developed for the determination of unsubstituted benzenesulfonamides, which are derivatives of benzenesulfonic acid. nih.gov This method is based on the reaction of the sulfonamide with a chromogenic agent (7,7,8,8-tetracyanoquinodimethane) to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength (578 nm). nih.gov This principle of derivatization to form a colored compound is a common strategy in spectrophotometric assays for analytes that have weak or non-specific absorbance in their native form.
For 2,6-dimethylphenol, direct UV spectrophotometry is feasible. The NIST Chemistry WebBook contains reference spectra for 2,6-dimethylphenol, which can be used to determine the wavelength of maximum absorbance (λmax) for quantitative analysis. nist.gov Enzyme assays have also utilized UV-Vis spectrophotometry to monitor reactions involving 2,6-dimethylphenol by tracking the change in absorbance of a substrate or product over time. nih.gov In chromatographic applications, UV detectors are set to a specific wavelength, such as 220 nm for the analysis of benzenesulfonate esters, to quantify the eluting compounds. waters.com
The simplicity and speed of spectrophotometric methods make them ideal for rapid assay development, particularly for process monitoring where quick feedback is necessary.
Table 3: Spectrophotometric Analysis Parameters This table is interactive. You can sort and filter the data.
| Compound / Derivative | Method | Wavelength (λ) | Principle | Application | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamides | Colorimetric Assay | 578 nm | Reaction with 7,7,8,8-tetracyanoquinodimethane (B72673) to form a colored product. | Quantification in pure form and pharmaceuticals. | nih.gov |
| Alkyl Benzenesulfonates | UPLC-UV | 220 nm | Direct UV absorbance of the aromatic ring. | Genotoxic impurity analysis. | waters.com |
| 2,6-Dimethylphenol | UV-Vis Spectroscopy | Varies (see spectrum) | Direct UV absorbance of the aromatic ring. | Identification and quantification. | nist.gov |
| 2,6-Dimethylphenol | Enzyme Assay | 340 nm | Measures decrease in NADH absorption during an enzymatic reaction. | Characterization of monooxygenase activity. | nih.gov |
Development of High-Throughput Screening Methods for Reaction Monitoring
High-Throughput Screening (HTS) is a powerful methodology used in chemical research to rapidly test hundreds or thousands of different reaction conditions in parallel. unchainedlabs.comsigmaaldrich.com This approach accelerates the discovery of new reactions and the optimization of existing processes by systematically exploring a wide range of variables such as catalysts, reagents, solvents, and temperatures. unchainedlabs.com
The development of an HTS workflow for a reaction involving benzenesulfonic acid and 2,6-dimethylphenol would begin with a clear objective, such as maximizing yield or minimizing impurity formation. unchainedlabs.com The process involves dispensing small quantities of reactants into multi-well plates (e.g., 96 or 384 wells) using robotic liquid handlers. chemrxiv.org Discrete variables (like different types of catalysts or bases) and continuous variables (like temperature or reaction time) are systematically varied across the plate. unchainedlabs.com
After the reactions are complete, the analysis of the results is a critical step. This is typically accomplished using rapid analytical techniques. The output from each well can be analyzed by methods like UPLC-MS or GC, which are integrated into the HTS workflow. unchainedlabs.comchemrxiv.org Desorption electrospray ionization mass spectrometry (DESI-MS) is an emerging technique that can analyze reaction mixtures directly from the plate at extremely high speeds, approaching 10,000 reactions per hour. researchgate.net
For reactions involving benzenesulfonic acid or 2,6-dimethylphenol, an HTS campaign could be designed to screen for optimal conditions in, for example, an esterification or a coupling reaction. The data generated would provide a comprehensive picture of the reaction landscape, allowing researchers to quickly identify promising conditions for further development. unchainedlabs.com
Table 4: Variables in a High-Throughput Screening (HTS) Campaign This table is interactive. You can sort and filter the data.
| Variable Category | Examples for a Hypothetical Reaction | Purpose of Screening | Analytical Readout | Reference |
|---|---|---|---|---|
| Discrete Variables | ||||
| Catalysts | Acid catalysts, metal catalysts | Identify the most active and selective catalyst. | HPLC, GC-MS, UPLC-MS | unchainedlabs.comsigmaaldrich.com |
| Solvents | Polar aprotic, polar protic, non-polar | Determine the effect of solvent on reaction rate and solubility. | HPLC, GC-MS, UPLC-MS | unchainedlabs.com |
| Bases / Additives | Organic bases, inorganic bases | Optimize reaction pH, neutralize byproducts. | HPLC, GC-MS, UPLC-MS | unchainedlabs.comresearchgate.net |
| Continuous Variables | ||||
| Temperature | 25°C - 150°C | Find the optimal energy input for the reaction. | HPLC, GC-MS, UPLC-MS | unchainedlabs.com |
| Concentration | 0.1 M - 2.0 M | Investigate the effect of reactant concentration on yield. | HPLC, GC-MS, UPLC-MS | unchainedlabs.com |
| Reaction Time | 1 hour - 24 hours | Determine the time required to reach completion. | HPLC, GC-MS, UPLC-MS | unchainedlabs.com |
Future Research Directions and Unaddressed Challenges
Discovery of Novel Reaction Pathways and Reagents for Enhanced Synthesis
The synthesis of benzenesulfonic acid;2,6-dimethylphenol (B121312) has not been extensively documented, presenting a significant opportunity for foundational research. Future investigations should focus on elucidating and optimizing synthetic routes.
A primary approach would be the direct acid-base reaction between benzenesulfonic acid, a strong acid, and 2,6-dimethylphenol. wikipedia.org While phenols are generally weak acids, they can form adducts with strong acids. Research should systematically investigate reaction conditions such as solvent, temperature, and stoichiometry to maximize yield and purity.
Furthermore, exploring alternative reagents could lead to more efficient syntheses. For instance, using derivatives of benzenesulfonic acid, such as benzenesulfonyl chloride, in a reaction with 2,6-dimethylphenol could offer a different pathway to the target compound or related derivatives. orgsyn.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also be a significant step towards a more streamlined and economical production process.
Rational Design of Highly Efficient and Sustainable Catalytic Systems
The synthesis and potential applications of benzenesulfonic acid;2,6-dimethylphenol could be significantly enhanced by the development of novel catalytic systems. Benzenesulfonic acid itself can act as a catalyst in various organic reactions, such as the condensation of phenols. google.com Research into the catalytic activity of the this compound complex itself would be a key area of exploration.
Future work should focus on designing heterogeneous catalysts for the synthesis of the compound. These solid catalysts are more easily separated from the reaction mixture, leading to a more sustainable process. prepchem.com For example, immobilizing benzenesulfonic acid on a solid support could provide a recyclable catalyst for the reaction with 2,6-dimethylphenol.
Moreover, the development of biocatalysts, such as enzymes, for the synthesis or modification of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. prepchem.com
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Predictive Modeling of Properties and Reactivity: Machine learning models can be trained on existing chemical databases to predict the physicochemical properties, spectral data, and potential reactivity of this compound. This would provide valuable insights to guide experimental work.
Accelerating Catalyst Design: AI algorithms can screen vast numbers of potential catalyst structures to identify the most promising candidates for the synthesis of the target compound. oaepublish.comarxiv.org By analyzing the relationship between catalyst structure and performance, machine learning can guide the rational design of more efficient and selective catalysts. joaiar.org
Table 1: Potential AI and Machine Learning Applications in the Study of this compound
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Estimation of melting point, boiling point, solubility, and spectral characteristics. |
| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and efficient synthetic routes. |
| Catalyst Discovery | High-Throughput Virtual Screening | Rapid identification of potential catalysts for synthesis. |
Development of Green Chemistry Approaches for Production and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes. ncert.nic.in Future research on this compound should prioritize the development of environmentally benign production and application methods.
Sustainable Synthesis: This includes the use of greener solvents (e.g., water or bio-derived solvents), minimizing waste generation, and developing energy-efficient reaction conditions. The use of catalytic processes, as mentioned earlier, is a cornerstone of green chemistry. prepchem.com
Atom Economy: Designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, will be a key challenge.
Biodegradability and Environmental Fate: A crucial aspect of green chemistry is understanding the environmental impact of new compounds. Research will be needed to assess the biodegradability and potential toxicity of this compound to ensure its environmental compatibility.
Exploration of Interdisciplinary Opportunities for Novel Material Discovery
The unique combination of an aromatic sulfonic acid and a substituted phenol (B47542) suggests that this compound could serve as a building block for novel materials with interesting properties.
Polymer Science: 2,6-dimethylphenol is a monomer used in the production of high-performance polymers like poly(p-phenylene oxide) (PPO). wikipedia.org The incorporation of the benzenesulfonic acid moiety could lead to new functional polymers with modified properties, such as improved thermal stability, flame retardancy, or ion-exchange capabilities.
Supramolecular Chemistry: The potential for hydrogen bonding and aromatic stacking interactions in this compound makes it an interesting candidate for the construction of supramolecular assemblies, such as liquid crystals or functional gels.
Materials for Electronics and Catalysis: The sulfonic acid group could impart proton conductivity, making materials derived from this compound potentially useful in fuel cells or as solid acid catalysts.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzenesulfonic acid |
| 2,6-dimethylphenol |
| Benzenesulfonyl chloride |
Q & A
Q. What are the common synthetic routes for preparing 2,6-dimethylphenol in laboratory settings?
- Methodological Answer : 2,6-Dimethylphenol can be synthesized via oxidative coupling of o-cresol using iron-chromium mixed oxide catalysts in a fluidized bed reactor. This method involves circulating o-cresol under oxygen flow, yielding 3,3′,5,5′-tetramethyl-4,4′-biphenyldiol (TMBP) with high efficiency . Alternatively, metabolic studies in rabbit liver homogenates have identified 2,6-dimethylphenol as a product of O-dealkylation of mexiletine, analyzed via gas chromatography with flame ionization detection (GC-FID) .
| Synthesis Method | Catalyst/Reagents | Key Conditions | Yield/Outcome |
|---|---|---|---|
| Oxidative coupling of o-cresol | Fe-Cr mixed oxide | Fluidized bed, O₂ flow | High yield, industrial scale |
| Metabolic O-dealkylation | Rabbit liver enzymes | GC-FID analysis | Identified in homogenates |
Q. How can benzenesulfonic acid be utilized as a catalyst in organic synthesis?
- Methodological Answer : Benzenesulfonic acid acts as a Brønsted acid catalyst in direct esterification reactions, particularly for amino acids and peptides. Its strong acidity (pKa ~ -2) facilitates protonation of carbonyl groups, accelerating ester bond formation. It is also used to synthesize salts (besylates) for pharmaceuticals, enhancing solubility and stability .
Q. What analytical methods are effective for detecting 2,6-dimethylphenol and its derivatives in environmental samples?
- Methodological Answer : A high-performance chromatographic method employs two-step derivatization:
Hypochlorous acid reacts with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol.
Chlorine dioxide reacts with iodide to produce iodine, which forms 4-iodo-2,6-dimethylphenol.
Detection limits are 0.009 mg/L (hypochlorous acid) and 0.011 mg/L (chlorine dioxide), with linearity (r²=0.999) validated in disinfectant solutions .
| Analyte | Derivatization Product | Detection Limit (mg/L) | Linearity (r²) |
|---|---|---|---|
| Hypochlorous acid | 4-Chloro-2,6-dimethylphenol | 0.009 | 0.999 |
| Chlorine dioxide | 4-Iodo-2,6-dimethylphenol | 0.011 | 0.999 |
Advanced Research Questions
Q. What are the mechanistic insights into the oxidative coupling of 2,6-dimethylphenol to form biphenyl derivatives?
- Methodological Answer : Oxidative coupling proceeds via radical intermediates. Catalysts like iron-chromium oxides facilitate electron transfer, promoting dimerization. Surfactants in aqueous solutions stabilize intermediates, improving yield. Reaction parameters (pH, O₂ pressure, catalyst loading) critically influence selectivity toward TMBP versus diphenoquinone (DPQ) byproducts .
Q. How do environmental conditions affect the persistence and degradation pathways of 2,6-dimethylphenol?
- Methodological Answer : Under anaerobic conditions, 2,6-dimethylphenol shows negligible biodegradation . Aerobically, Fenton’s reagent (Fe²⁺/H₂O₂) degrades it via hydroxyl radical attack, forming intermediates like 2,6-dimethylbenzoquinone and carboxylic acids (e.g., oxalic acid). Contradictions in persistence data arise from differing test systems; standardized OECD protocols are recommended for harmonization .
Q. What strategies optimize catalytic performance in benzenesulfonic acid-mediated reactions?
- Methodological Answer : Optimization involves:
- Acid Strength Modulation : Mixing benzenesulfonic acid with weaker acids (e.g., acetic acid) to balance reactivity and selectivity.
- Metal Ion Coordination : Transition metals (e.g., Cu²⁺) can form complexes, altering reaction pathways in esterification or sulfonation .
- Solvent Choice : Polar solvents (e.g., water, ethanol) enhance solubility, while non-polar solvents reduce side reactions .
Q. How can data contradictions in environmental fate studies of 2,6-dimethylphenol be resolved?
- Methodological Answer : Discrepancies arise from variable experimental designs (e.g., aerobic vs. anaerobic conditions, microbial consortia). Resolving contradictions requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
